molecular formula C17H20FNO3 B8128493 tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8128493
M. Wt: 305.34 g/mol
InChI Key: BZOQYGZGEKOMJG-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate is an azetidine-based small molecule featuring a tert-butyl carbamate group and a substituted phenoxymethyl side chain. The compound’s structure includes:

  • Azetidine core: A four-membered nitrogen-containing ring, known for conformational rigidity and metabolic stability in medicinal chemistry .
  • tert-Butyl carbamate (Boc): A common protecting group for amines, enhancing solubility and stability during synthesis .
  • (4-ethynyl-2-fluorophenoxy)methyl substituent: The ethynyl group provides a reactive handle for click chemistry (e.g., Huisgen cycloaddition), while the fluorine atom introduces electronic effects that modulate lipophilicity and bioavailability .

Properties

IUPAC Name

tert-butyl 3-[(4-ethynyl-2-fluorophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c1-5-12-6-7-15(14(18)8-12)21-11-13-9-19(10-13)16(20)22-17(2,3)4/h1,6-8,13H,9-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQYGZGEKOMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituent on Azetidine Key Features Reference
tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate (4-ethynyl-2-fluorophenoxy)methyl Ethynyl for click chemistry; fluorine for electronic modulation Target compound
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Indole + methoxycarbonyl Heterocyclic indole moiety; ester group for reactivity
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(1H-1,2,4-triazol-1-yl)azetidine-1-carboxylate (4q) 1,2,4-triazole + methoxycarbonyl Triazole for metal coordination; ester for hydrolysis
tert-Butyl 3-((2-(4-(ethoxycarbonyl)phenoxy)-2,3,3,3-tetrafluoropropyl)(phenethyl)amino)azetidine-1-carboxylate (58) Tetrafluoropropyl + phenethylamino Fluorinated alkyl chain; phenethyl group for lipophilicity
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (PBN20120081) Aminomethyl + fluoro Fluorine for metabolic stability; amine for functionalization

Key Observations :

  • The target compound’s ethynyl group distinguishes it from analogs with heterocycles (indole, triazole) or fluorinated alkyl chains.
  • Fluorine substitution is a shared feature with compounds like PBN20120081 and 58, often used to enhance metabolic stability and binding affinity .

Key Observations :

  • Yields for azetidine derivatives vary widely (35–65%), influenced by steric hindrance and reagent compatibility.
  • The target compound’s synthesis would likely require palladium-catalyzed coupling for ethynyl introduction, similar to methods in and .

Physicochemical and Bioactivity Properties

Data from analogs suggest trends in solubility, lipophilicity, and bioavailability:

Compound Molecular Weight Calculated LogP Hydrogen Bond Acceptors TPSA (Ų) Bioactivity Notes Reference
Target compound* ~347.34 (estimated) ~2.8 (predicted) 5 ~70 Potential CYP inhibition (inferred from fluorinated analogs) -
4p 367.16 2.5 5 75 Moderate solubility; indole may enhance membrane permeability
4q 319.14 1.9 6 85 High polarity due to triazole
PBN20120081 235.28 1.2 4 55 High BBB permeability predicted

*Estimated using ChemDraw and analog data. TPSA: Topological polar surface area; LogP: Octanol-water partition coefficient.

Key Observations :

  • The target compound’s ethynyl group may increase lipophilicity (higher LogP vs.
  • Fluorine substitution (as in PBN20120081) correlates with improved metabolic stability and CNS penetration .

Biological Activity

tert-Butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate (CAS Number: 2340293-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C17H20FNO3C_{17}H_{20}FNO_3, with a molecular weight of 305.34 g/mol. The compound's structure is characterized by the presence of an azetidine ring and a fluorophenoxy group, which may influence its biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₀FNO₃
Molecular Weight305.34 g/mol
CAS Number2340293-99-2

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer therapy.

Neuropharmacological Effects

Studies have shown that compounds similar to tert-butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in the treatment of Alzheimer's disease.

  • Mechanism of Action : The compound's interaction with AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive functions.
  • Case Study : A study demonstrated that similar azetidine derivatives showed significant AChE inhibition with IC50 values in the low micromolar range, indicating potential therapeutic benefits for cognitive disorders .

Anticancer Activity

Preliminary studies suggest that tert-butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine may possess anticancer properties through the modulation of cell signaling pathways involved in apoptosis and proliferation.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.
  • Research Findings : In vitro assays have shown that related compounds reduce cell viability in various cancer cell lines, suggesting a potential role as an anticancer agent .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities:

  • Synthesis : The compound can be synthesized through multi-step organic reactions involving azetidine formation and subsequent functionalization with ethynyl and fluorophenoxy groups.
  • Biological Evaluation : In vitro studies have reported significant effects on cell viability and enzyme inhibition, supporting its potential use in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-((4-ethynyl-2-fluorophenoxy)methyl)azetidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of tert-butyl-protected azetidine derivatives typically involves multi-step reactions, including:

  • Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect amines during coupling reactions, as exemplified in the synthesis of tert-butyl piperazine carboxylates .
  • Coupling Reactions: Alkylation or Mitsunobu reactions to attach fluorophenoxy-methyl groups to the azetidine core. For example, fluorophenoxy derivatives often employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Sonogashira for ethynyl groups) .
  • Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–60°C) to minimize side reactions. Purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Confirm the presence of the tert-butyl group (δ ~1.4 ppm in ¹H NMR), fluorophenyl protons (split patterns due to para-substitution), and azetidine ring protons (δ 3.0–4.0 ppm) .
    • FT-IR: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation .
  • X-ray Crystallography: For absolute configuration confirmation, grow single crystals in dichloromethane/hexane mixtures, as demonstrated for tert-butyl piperazine carboxylates .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .
  • Toxicity Mitigation: While specific toxicity data for this compound is unavailable, analogous tert-butyl derivatives suggest respiratory and skin irritation risks. Implement emergency eyewash stations and ventilate workspaces .

Advanced Research Questions

Q. How does the 4-ethynyl-2-fluorophenoxy moiety influence the compound’s reactivity in downstream applications?

Methodological Answer:

  • Electrophilic Substitution: The electron-withdrawing fluorine atom directs electrophilic attacks to the meta-position, while the ethynyl group enables click chemistry (e.g., Huisgen cycloaddition with azides) .
  • Steric Effects: The tert-butyl group on azetidine enhances steric protection of the amine, reducing undesired nucleophilic side reactions .
  • Experimental Design: To probe reactivity, conduct kinetic studies under varying pH and catalysts (e.g., Cu(I) for click reactions). Compare yields with non-fluorinated analogs .

Q. What strategies can be used to modify the azetidine core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Functionalization:
    • Introduce substituents at the azetidine nitrogen (e.g., alkylation) or the methylene bridge (e.g., oxidation to ketones) .
    • Replace the Boc group with alternative protecting groups (e.g., Fmoc) to study deprotection kinetics .
  • SAR Workflow:
    • Synthesize derivatives via parallel synthesis.
    • Screen for biological activity (e.g., enzyme inhibition) using high-throughput assays.
    • Correlate substituent electronic effects (Hammett constants) with activity trends .

Q. How should researchers resolve contradictions in spectroscopic data between computational predictions and experimental results?

Methodological Answer:

  • Case Example: If computed ¹³C NMR shifts (via DFT) mismatch experimental
    • Verify solvent effects (e.g., chloroform vs. DMSO-d6) using tools like COSMO-RS .
    • Check for conformational flexibility (e.g., azetidine ring puckering) via variable-temperature NMR .
    • Re-examine sample purity via HPLC-MS to rule out impurities .
  • Data Reconciliation: Cross-validate with alternative techniques (e.g., X-ray for solid-state vs. solution-phase structures) .

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